molecular formula C17H17N3O B11290040 7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B11290040
M. Wt: 279.34 g/mol
InChI Key: SICQMCHSTOUTQM-UHFFFAOYSA-N
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Description

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine familyThe imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and ability to interact with various biological targets, making it a valuable framework for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with an aryl aldehyde to form an intermediate, which then undergoes cyclization with tert-butyl isocyanide to yield the desired imidazo[1,2-a]pyridine derivative . The reaction conditions often include the use of a catalyst, such as iodine, and may be carried out under solvent-free conditions to enhance efficiency and reduce environmental impact .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques and automated systems to streamline production and minimize waste .

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique structural features and the specific biological activities it exhibits. Its ability to interact with a wide range of biological targets makes it a versatile compound for drug discovery and development .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

7-methyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3O/c1-13-8-10-20-12-15(19-16(20)11-13)17(21)18-9-7-14-5-3-2-4-6-14/h2-6,8,10-12H,7,9H2,1H3,(H,18,21)

InChI Key

SICQMCHSTOUTQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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